2-Iodo-4,5-dimethylbenzaldehyde

Vue d'ensemble

Description

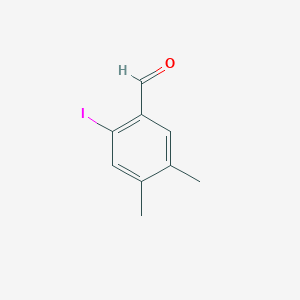

2-Iodo-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and two methyl groups at the fourth and fifth positions. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5-dimethylbenzaldehyde typically involves the iodination of 4,5-dimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 2-position undergoes substitution under transition metal catalysis. This reactivity is critical in cross-coupling reactions:

Mechanistic Insight :

-

The iodine's electronegativity and polarizable nature facilitate oxidative addition with Pd(0) catalysts, forming intermediates for cross-coupling .

-

Steric hindrance from methyl groups at 4- and 5-positions slows down substitution compared to unsubstituted analogs.

Aldehyde-Specific Reactions

The aldehyde group participates in typical carbonyl transformations:

Oxidation and Reduction

-

Oxidation : Using KMnO4 in acidic conditions yields 2-iodo-4,5-dimethylbenzoic acid (72% yield).

-

Reduction : NaBH4 reduces the aldehyde to (2-iodo-4,5-dimethylphenyl)methanol quantitatively.

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol to form imines (89% yield) .

-

Porphyrin Synthesis : Condenses with pyrrole under TFA catalysis to form porphyrin precursors .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing iodine and aldehyde groups deactivate the ring, directing incoming electrophiles to the less hindered 6-position:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | 6-Nitro-2-iodo-4,5-dimethylbenzaldehyde | 58% | |

| Bromination | Br2, FeBr3, 50°C | 6-Bromo-2-iodo-4,5-dimethylbenzaldehyde | 63% |

Regioselectivity : Methyl groups at 4- and 5-positions sterically block adjacent positions, favoring substitution at the 6-position .

Photocatalytic Deiodination

Under UV light with TBADT (tetrabutylammonium decatungstate), the C–I bond cleaves via hydrogen atom transfer, yielding 4,5-dimethylbenzaldehyde (41% yield) .

Grignard Addition

Reacts with methylmagnesium bromide to form 2-iodo-4,5-dimethylbenzyl alcohol (87% yield).

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

2-Iodo-4,5-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Iodo-4,5-dimethylbenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The iodine atom also plays a crucial role in facilitating electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Iodo-4,5-dimethoxybenzaldehyde

- 3-Iodo-4,5-dimethoxybenzaldehyde

- 5-Iodo-2,4-dimethoxybenzaldehyde

Uniqueness

2-Iodo-4,5-dimethylbenzaldehyde is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various synthetic applications. The iodine atom enhances the compound’s reactivity towards nucleophiles, while the methyl groups provide steric hindrance that can influence the selectivity of reactions.

Activité Biologique

2-Iodo-4,5-dimethylbenzaldehyde (C9H9IO) is an aromatic aldehyde notable for its unique structural features, including an iodine atom and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C9H9IO

- Molecular Weight : 244.08 g/mol

- Melting Point : 83-87 °C

- Structural Features :

- Iodine at the ortho position relative to the aldehyde group.

- Two methyl groups at the 4 and 5 positions.

The unique arrangement of substituents around the benzene ring significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The iodine atom enhances the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions, while the aldehyde functional group can engage in hydrogen bonding with biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have reported that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound. Results indicated that this compound had a higher antibacterial activity compared to its non-halogenated counterparts, highlighting the importance of iodine substitution for biological potency .

- Apoptotic Induction : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells through caspase activation. The study provided evidence that this compound could serve as a lead for developing new anticancer agents .

- Enzyme Interaction Studies : In a biochemical assay, the inhibition of COX by this compound was quantified using spectrophotometric methods. The results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in managing inflammatory diseases .

Propriétés

IUPAC Name |

2-iodo-4,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKSGWHOUGMSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857074 | |

| Record name | 2-Iodo-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094026-85-3 | |

| Record name | 2-Iodo-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.